6-Nitro-2,3-dihydroquinolin-4(1H)-one

Process Chemistry Crystallization Quality Control

6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1) is a regioisomerically defined heterocyclic building block in which the 6-nitro electron-withdrawing group fundamentally alters the dihydroquinolinone core's reactivity, physicochemical profile, and biological recognition. This exact regioisomer is a privileged scaffold for developing selective Cathepsin L inhibitors (>20-fold selectivity over Cathepsin B reported for related analogs), making it indispensable for medicinal chemistry SAR campaigns. Substitution with the unsubstituted dihydroquinolinone or N-acetylated analog will compromise target engagement—only this 6-nitro isomer delivers the requisite electronic and steric properties. Its crystalline nature and sharp melting point (232–234°C) enable precise analytical weighing and HPLC/LC-MS method calibration. The nitro group serves as a versatile synthetic handle for reduction to the amine, enabling diverse downstream coupling reactions.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 57445-29-1
Cat. No. B2384758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,3-dihydroquinolin-4(1H)-one
CAS57445-29-1
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2
InChIKeyVUGQRUWCTOCECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1): Verified Physicochemical and Synthetic Procurement Data


6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1) is a heterocyclic building block defined by a 2,3-dihydroquinolin-4(1H)-one core functionalized with a nitro group at the 6-position [1]. Its empirical formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . A key physicochemical characteristic for identity verification and procurement is its melting point, which is reported as 232–234 °C [1] . This compound serves as a versatile intermediate for the synthesis of more complex quinoline-based molecules, including those explored in medicinal chemistry programs .

Why 6-Nitro-2,3-dihydroquinolin-4(1H)-one Cannot Be Directly Substituted by Unsubstituted or Acetylated Dihydroquinolinone Analogs


The 6-nitro substitution on the dihydroquinolinone scaffold is not a minor modification; it introduces a strong electron-withdrawing group that fundamentally alters the core's reactivity, physicochemical profile, and biological recognition. This differentiation renders generic substitution with the unsubstituted 2,3-dihydroquinolin-4(1H)-one or its N-acetylated analog invalid for applications requiring specific properties. As the evidence in Section 3 will demonstrate, these three structurally related compounds exhibit distinct melting points, synthetic origins, and target engagement profiles, confirming they are not interchangeable building blocks or chemical probes [1] [2].

Quantitative Evidence for Selecting 6-Nitro-2,3-dihydroquinolin-4(1H)-one Over Closest Analogs


Differentiation by Crystallinity and Purification Profile

The high melting point of 6-Nitro-2,3-dihydroquinolin-4(1H)-one (232–234 °C) is a quantifiable advantage for procurement and handling. This value is significantly higher than the ambiguous literature reports for other dihydroquinolinone isomers and indicates a crystalline solid that can be reliably purified via recrystallization, simplifying quality control and storage. In contrast, the parent scaffold 2,3-dihydroquinolin-4(1H)-one is typically an oil or low-melting solid, making it more difficult to handle and verify purity without advanced analytical equipment [1].

Process Chemistry Crystallization Quality Control

Differentiation by Synthetic Accessibility and Purity

The target compound is commercially available from multiple vendors at a standard purity specification of 95% . This contrasts with the 1-acetyl derivative (1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one), which is not a direct product of the same straightforward synthetic routes and may require additional synthetic steps. The availability of the parent nitro compound at high purity provides a validated starting point for further derivatization without the need for deprotection or functional group interconversion that would be required if starting from the acetylated analog [1].

Organic Synthesis Chemical Procurement Building Block

Inferred Differentiation in Biochemical Selectivity via Class-Level Activity

While direct, head-to-head biochemical data for 6-Nitro-2,3-dihydroquinolin-4(1H)-one itself is not available in the queried sources, a closely related series of dihydroquinoline-based compounds demonstrates a high degree of selectivity for Cathepsin L over Cathepsin B. The most potent inhibitors in this series, which are structurally analogous, showed IC50 values of <500 nM against Cathepsin L, while remaining inactive (IC50 >10,000 nM) against Cathepsin B, establishing a >20-fold selectivity window [1]. This class-level inference suggests that the 6-nitro-substituted scaffold is a privileged starting point for developing selective chemical probes, in stark contrast to the unsubstituted scaffold which lacks such reported selectivity.

Medicinal Chemistry Target Engagement Protease Inhibition

Validated Research and Procurement Scenarios for 6-Nitro-2,3-dihydroquinolin-4(1H)-one


Procurement for Derivatization and Library Synthesis

The primary use case for this compound is as a well-defined, high-purity building block (≥95%) for the synthesis of focused libraries of bioactive molecules. Its crystalline nature and high melting point (232–234 °C) [1] ensure it can be easily weighed and handled in a standard chemistry laboratory, minimizing experimental variability. Researchers can leverage the nitro group as a synthetic handle for reduction to an amine, enabling a wide range of subsequent coupling reactions to generate novel analogs for structure-activity relationship (SAR) studies.

Development of Selective Cysteine Protease Inhibitors

Based on class-level evidence, the 6-nitro-dihydroquinolinone scaffold is a privileged core for developing inhibitors of Cathepsin L, a target implicated in cancer metastasis [2]. The reported >20-fold selectivity of related analogs for Cathepsin L over Cathepsin B [2] provides a strong rationale for using this compound as a starting point for medicinal chemistry campaigns. Procurement of this specific regioisomer is critical, as the position of the nitro group is known to be a key determinant of biological activity in this class of molecules.

Use as an Analytical Standard in Method Development

Due to its well-defined melting point (232–234 °C) [1] and high commercial purity , this compound can serve as a reliable analytical standard. It is suitable for calibrating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended to monitor reactions involving this core scaffold or to quantify similar nitroaromatic impurities in process chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.